molecular formula C14H11NO5S2 B2697166 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1286712-83-1

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2697166
CAS No.: 1286712-83-1
M. Wt: 337.36
InChI Key: PDUXEKZUOUTZCW-UHFFFAOYSA-N
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Description

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry research. It features a benzodioxole moiety linked to a thiazole ring via a thioether bridge, a structural motif found in compounds with demonstrated biological activity. Research Applications and Value This compound is primarily investigated for its potential in pharmaceutical development. Based on studies of structurally analogous molecules, its core research value lies in two key areas: Antimicrobial Research: Thiazole derivatives sharing the benzodioxole and thioether components have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics. Their mechanism is believed to involve the inhibition of key enzymes essential for bacterial cell wall synthesis. Anticancer Research: Similar compounds have exhibited potent cytotoxic effects in vitro against diverse cancer cell lines, such as breast (MCF-7) and gastric (NUGC-3) cancers. The proposed mechanism of action includes the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation, potentially through interaction with specific molecular targets like kinases. Handling and Stability For optimal stability, this compound should be stored in a cool, dry place. The stability of related compounds can be highly dependent on pH, with optimal stability observed in a neutral pH range (pH 6–8). Important Notice This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c16-10(8-1-2-11-12(3-8)20-7-19-11)6-22-14-15-9(5-21-14)4-13(17)18/h1-3,5H,4,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUXEKZUOUTZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the formation of the benzodioxole ring through the cyclization of catechol with formaldehyde. Subsequent steps involve the introduction of the oxoethyl group via an acylation reaction. The thiazole ring is synthesized through a cyclization reaction between a suitable thioamide and a haloketone. Final steps may include the functionalization of the acetic acid group, typically achieved through ester hydrolysis or carboxylation reactions.

Industrial Production Methods

In industrial settings, production often involves streamlined processes using high-throughput reactors and optimized catalysts to ensure high yields and purity. Large-scale reactions might employ continuous flow reactors to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, particularly at the benzodioxole moiety.

  • Reduction: Reduction reactions can alter the oxoethyl group to produce various derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at both the benzodioxole and thiazole rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminium hydride under mild conditions.

  • Substitution: Halogenating agents or nucleophiles under varied pH conditions.

Major Products Formed

Oxidation typically yields benzoquinones, reduction products include alcohol derivatives, and substitution reactions lead to a range of functionalized thiazoles and benzodioxoles.

Scientific Research Applications

Key Synthetic Pathways

  • Formation of Benzo[d][1,3]dioxole Derivatives : The initial step often involves the reaction of catechol derivatives with appropriate acylating agents.
  • Thiazole Synthesis : This can be achieved through cyclization reactions involving thioamide precursors.
  • Final Coupling : The acetic acid moiety is introduced through acylation reactions, yielding the target compound.

Biological Activities

The compound exhibits a range of biological activities that are noteworthy for pharmaceutical applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds containing the benzo[d][1,3]dioxole structure have shown effectiveness against various gram-positive and gram-negative bacteria.

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Bacillus subtilisHigh

Anticancer Potential

Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study tested the compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for Staphylococcus aureus, suggesting potent antibacterial activity.
  • Evaluation of Anticancer Properties :
    • In vitro studies have shown that the compound induces cell cycle arrest in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.

Mechanism of Action

The compound’s biological effects are primarily mediated through interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety interacts with protein binding sites, altering the activity of target enzymes. Additionally, the thiazole ring can engage in hydrogen bonding and Van der Waals interactions, influencing cellular pathways and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Thiazole ring with acetic acid at C4.
  • Substituents : Benzodioxol group connected via a thioethyl-ketone bridge (C2 of thiazole).
  • Functional Groups : Thioether, ketone, carboxylic acid.
Analog 1 : 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetic Acid
  • Core : Oxadiazole ring (replaces thiazole).
  • Substituents : Benzodioxol group with a thioether linkage.
  • Key Difference : Oxadiazole’s electron-deficient nature compared to thiazole may alter reactivity and binding properties.
Analog 2 : [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic Acid
  • Core : Thiazole with acetic acid at C4.
  • Substituents : 4-Chlorobenzoyl group at C2 (amide linkage).
  • Key Difference : Electron-withdrawing chloro substituent vs. benzodioxol’s electron-donating effects.

Physical and Spectroscopic Properties

Compound Melting Point/Form ¹H NMR Features (δ, ppm) IR/MS Data
Target Compound Not reported Benzodioxol aromatic protons (~6.8–7.0), thiazole C-H (~8.0) Expected C=O (ketone: ~1700 cm⁻¹)
Analog 1 Typically solid Oxadiazole-specific shifts (e.g., ~8.2–8.5) Not reported
D14 () 208.9–211.3°C (solid) Benzodioxol protons (~6.7–6.9), penta-2,4-dienamide protons (~5.5–7.5) MS: [M+H]+ confirmed

Stability and Reactivity

  • Target Compound : The thioether and carboxylic acid groups may confer pH-dependent solubility (soluble in alkaline conditions).
  • Analog 1 : Oxadiazole’s lower aromaticity compared to thiazole could reduce thermal stability.
  • Nitro/Bromo Derivatives (): Electron-withdrawing groups (e.g., NO₂ in 4f ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

Biological Activity

The compound 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C14H13N1O4S1C_{14}H_{13}N_{1}O_{4}S_{1}. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of thiazole and acetic acid functionalities further enhances its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of thiazole derivatives followed by acylation processes. Specific methodologies can vary, but they generally follow established synthetic routes for similar heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole and thiazole derivatives. For example:

  • Cytotoxicity Testing : Compounds exhibiting similar structures have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Many derivatives demonstrated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52

The mechanisms through which these compounds exert their anticancer effects often involve:

  • Inhibition of EGFR : Targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
  • Induction of Apoptosis : Assessment via annexin V-FITC assays shows that these compounds can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at specific phases, leading to reduced proliferation rates.
  • Mitochondrial Pathway Modulation : Studies have shown alterations in the expression levels of proteins such as Bax and Bcl-2, which are critical regulators of apoptosis .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • Study on Thiourea Derivatives : Research involving thiourea derivatives with benzo[d][1,3]dioxole moieties revealed significant antitumor activity across multiple cancer types, reinforcing the therapeutic potential of these structural frameworks .
  • Molecular Docking Studies : Computational studies suggest favorable interactions between these compounds and target proteins involved in tumor progression, supporting experimental findings regarding their biological activity .

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